2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a quinazoline core, a phenethylamino group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the phenethylamino group through nucleophilic substitution reactions. The thiazole ring is then incorporated via a cyclization reaction, and the final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products. Industrial-scale synthesis also emphasizes the use of environmentally friendly reagents and sustainable practices to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinazoline and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halides, alkylating agents
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and substituted quinazolines and thiazoles.
Scientific Research Applications
2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By targeting these enzymes, the compound can exert its anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and thiazole-containing molecules, such as:
- 4-(phenethylamino)quinazoline
- N-(thiazol-2-yl)acetamide
- Quinazoline-based tyrosine kinase inhibitors
Uniqueness
What sets 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide apart is its unique combination of structural features, which confer distinct chemical properties and biological activities. The presence of both the quinazoline and thiazole rings, along with the phenethylamino group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Biological Activity
2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a quinazoline core, a phenethylamino group, and a thiazole ring, which are known to enhance various biological effects. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
Component | Description |
---|---|
Quinazoline Core | Known for anticancer properties |
Phenethylamino Group | Enhances binding affinity to biological targets |
Thiazole Ring | Exhibits antibacterial and antifungal activities |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Notably, it may inhibit tyrosine kinases, which are critical in cell signaling pathways associated with cancer progression. By modulating these pathways, the compound can exert significant anticancer effects.
Key Mechanisms:
- Inhibition of Enzymes : Targets enzymes involved in cell proliferation.
- Induction of Apoptosis : Promotes programmed cell death in cancer cells through activation of caspases.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound against various cancer cell lines.
Case Study: In Vitro Anticancer Evaluation
A study evaluated this compound against three cancer cell lines: PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma). The MTT assay demonstrated significant cytotoxicity compared to doxorubicin, a standard chemotherapeutic agent. The results indicated that the compound effectively induced apoptosis, as evidenced by increased caspase activation (Caspases 3, 8, and 9) in treated cells .
Table 1: Anticancer Activity Summary
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
PC3 | 15 | Apoptosis induction |
MCF7 | 10 | Caspase activation |
SKNMC | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against bacteria and fungi.
Research Findings
In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM to 156.47 µM against various strains .
Table 2: Antimicrobial Activity
Microorganism | MIC Value (µM) | Activity Type |
---|---|---|
Staphylococcus aureus | 5.64 | Bactericidal |
Escherichia coli | 13.40 | Bacteriostatic |
Candida albicans | 16.69 | Antifungal |
Anti-inflammatory Properties
The anti-inflammatory potential of the compound has been explored through various assays that measure inflammatory markers.
Study Overview
Research indicates that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a promising role in treating inflammatory diseases .
Properties
IUPAC Name |
2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS2/c27-18(25-20-23-12-13-28-20)14-29-21-24-17-9-5-4-8-16(17)19(26-21)22-11-10-15-6-2-1-3-7-15/h1-9,12-13H,10-11,14H2,(H,22,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYXGRRLTDVHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.